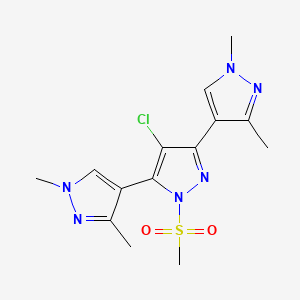![molecular formula C19H16ClN5OS B10895264 1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea](/img/structure/B10895264.png)
1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA is a thiourea derivative known for its diverse biological applications. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their versatile chemical properties and potential therapeutic benefits .
Preparation Methods
The synthesis of N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-(6-chloro-3-pyridazinyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 25-30°C. The product is then purified using recrystallization techniques to obtain a high yield .
Chemical Reactions Analysis
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it can inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA can be compared with other thiourea derivatives and pyridazine-based compounds:
Thiourea Derivatives: Compounds like N,N,N-(((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tris-(carbonothioyl))tris(2-chlorobenzamide) exhibit similar antibacterial and anticancer properties.
Pyridazine-Based Compounds: Pyridazine derivatives such as 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones are known for their pharmacological activities, including antiplatelet and anti-inflammatory effects.
Properties
Molecular Formula |
C19H16ClN5OS |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-[4-[(6-chloropyridazin-3-yl)amino]phenyl]thiourea |
InChI |
InChI=1S/C19H16ClN5OS/c1-12(26)13-2-4-15(5-3-13)22-19(27)23-16-8-6-14(7-9-16)21-18-11-10-17(20)24-25-18/h2-11H,1H3,(H,21,25)(H2,22,23,27) |
InChI Key |
BTCIIJGQXDOVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10895181.png)
![(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10895186.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10895197.png)

![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide](/img/structure/B10895210.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B10895213.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10895219.png)


![2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10895232.png)
![2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895236.png)
![1,3-diethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10895242.png)
![ethyl 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10895245.png)
![1-(4-ethylphenyl)-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10895252.png)
